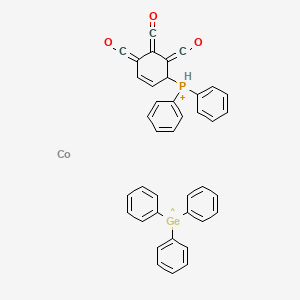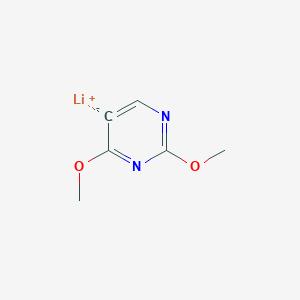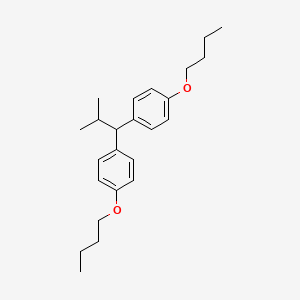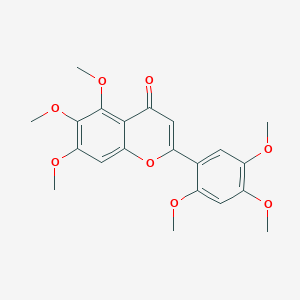
5,6,7-Trimethoxy-2-(2,4,5-trimethoxyphenyl)-4H-1-benzopyran-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6,7-Trimethoxy-2-(2,4,5-trimethoxyphenyl)-4H-1-benzopyran-4-one is a complex organic compound known for its unique chemical structure and properties This compound belongs to the class of benzopyran derivatives, which are characterized by a benzene ring fused to a pyran ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7-Trimethoxy-2-(2,4,5-trimethoxyphenyl)-4H-1-benzopyran-4-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate methoxy-substituted benzaldehydes with suitable ketones under acidic or basic conditions. The reaction is often catalyzed by acids such as sulfuric acid or bases like sodium hydroxide. The intermediate products are then subjected to cyclization reactions to form the benzopyran ring system.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound.
Análisis De Reacciones Químicas
Types of Reactions
5,6,7-Trimethoxy-2-(2,4,5-trimethoxyphenyl)-4H-1-benzopyran-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methoxy-substituted positions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
The major products formed from these reactions include quinones, reduced derivatives, and various substituted benzopyran compounds.
Aplicaciones Científicas De Investigación
5,6,7-Trimethoxy-2-(2,4,5-trimethoxyphenyl)-4H-1-benzopyran-4-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 5,6,7-Trimethoxy-2-(2,4,5-trimethoxyphenyl)-4H-1-benzopyran-4-one involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activities, inhibit reactive oxygen species, and interact with cellular receptors. These interactions lead to various biological effects, such as anti-inflammatory and anticancer activities.
Comparación Con Compuestos Similares
Similar Compounds
5,6,7-Trimethoxy-2-methylquinoline: Another methoxy-substituted compound with different structural features.
Tris(2,4,6-trimethoxyphenyl)phosphine: A phosphine derivative with multiple methoxy groups.
Uniqueness
5,6,7-Trimethoxy-2-(2,4,5-trimethoxyphenyl)-4H-1-benzopyran-4-one is unique due to its specific arrangement of methoxy groups and the benzopyran ring system
Propiedades
Número CAS |
63591-70-8 |
|---|---|
Fórmula molecular |
C21H22O8 |
Peso molecular |
402.4 g/mol |
Nombre IUPAC |
5,6,7-trimethoxy-2-(2,4,5-trimethoxyphenyl)chromen-4-one |
InChI |
InChI=1S/C21H22O8/c1-23-13-9-16(25-3)15(24-2)7-11(13)14-8-12(22)19-17(29-14)10-18(26-4)20(27-5)21(19)28-6/h7-10H,1-6H3 |
Clave InChI |
RJUQTZSXHUUIHT-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1C2=CC(=O)C3=C(C(=C(C=C3O2)OC)OC)OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3-Hydroxy-3-(4-methoxyphenyl)cyclohexyl]acetic acid](/img/structure/B14511351.png)
![1H-Isoindole-1,3(2H)-dione, 4-[4-[1-[4-[(2,3-dihydro-2-methyl-1,3-dioxo-1H-isoindol-5-yl)oxy]phenyl]-1-methylethyl]phenoxy]-2-methyl-](/img/structure/B14511352.png)
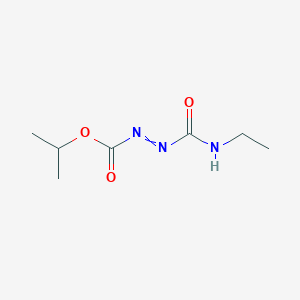

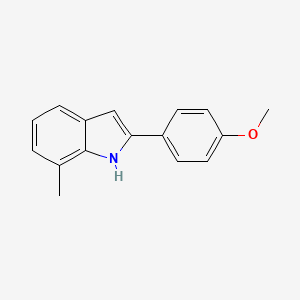
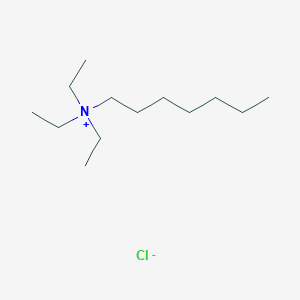
![Benzoic acid, 2-[bis[4-(dimethylamino)phenyl]methyl]-](/img/structure/B14511382.png)
